3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and imidazopyridine. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and potassium hydroxide, followed by cyclization with appropriate reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with sulfur and other reagents under specific conditions.
Formation of the Imidazopyridine Ring: The imidazopyridine ring is synthesized by reacting 2-methylimidazole with appropriate reagents and conditions.
Coupling Reactions: The final compound is obtained by coupling the triazole-thiadiazole intermediate with the imidazopyridine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Benzothiazole Derivatives: These compounds also have a fused heterocyclic structure and are studied for their pharmacological properties.
Uniqueness
3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H11ClN6S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN6S/c1-10-14(23-9-5-4-8-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-6-2-3-7-12(11)18/h2-9H,1H3 |
InChI Key |
HZVGUBYAXVLKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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